molecular formula C₁₃H₁₉N₅O₅ B1146824 O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine CAS No. 1327339-21-8

O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine

Cat. No.: B1146824
CAS No.: 1327339-21-8
M. Wt: 325.32
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Description

Historical Context and Discovery

The discovery and characterization of this compound emerged from extensive research into DNA alkylation patterns caused by propylene oxide exposure and related alkylating agents. Historical investigations into propylene oxide-induced DNA damage revealed that this compound forms as a major DNA adduct through the reaction of propylene oxide with the guanine base in DNA. Early studies conducted in the 1980s and 1990s established the fundamental understanding that propylene oxide binding in mouse liver DNA was approximately one-twentieth that of ethylene oxide, yet still produced significant alkylation patterns.

The development of analytical techniques capable of detecting and quantifying this specific adduct represented a significant milestone in DNA damage research. Researchers utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry to identify and characterize the formation patterns of hydroxypropyl-guanine adducts. These methodological advances enabled scientists to distinguish between various alkylguanine modifications and establish the specific structural identity of this compound as a distinct mutagenic lesion.

The historical context of this compound's discovery is intrinsically linked to occupational health studies examining workers exposed to propylene oxide in industrial settings. A pivotal study conducted in China focused on determining DNA adducts, including 1-hydroxypropyl-adenine, in blood samples from workers occupationally exposed to propylene oxide at manufacturing plants. These investigations revealed propylene oxide concentrations ranging from 0.9 to 6.9 parts per million in workplace environments, providing the foundational evidence for understanding human exposure pathways and the resulting DNA adduct formation patterns.

Classification as an O6-Alkylguanine DNA Adduct

This compound belongs to the critical class of O6-alkylguanine DNA adducts, which are recognized as among the most mutagenic and carcinogenic modifications that can occur in DNA. This classification places the compound within a specialized category of DNA lesions that directly interfere with normal base-pairing during DNA replication, leading to transition mutations from guanine-cytosine to adenine-thymine base pairs.

The O6-alkylguanine classification system is based on the specific position of alkyl group attachment to the guanine base. Unlike N7-alkylguanine adducts, which represent the most abundant alkylation products but are generally non-mutagenic, O6-alkylguanine modifications directly disrupt the hydrogen bonding pattern essential for accurate DNA replication. This compound specifically features a 2-hydroxy-1-methylethyl group attached to the oxygen atom at the 6-position of the guanine base, distinguishing it from simpler O6-alkylguanine adducts such as O6-methylguanine.

Research has established that O6-alkylguanine adducts are primarily repaired by the specialized DNA repair protein O6-alkylguanine-DNA alkyltransferase, which transfers the alkyl group from the modified guanine to a cysteine residue within the protein's active site. The efficiency of this repair process varies significantly depending on the size and chemical properties of the alkyl group, with bulkier modifications like the 2-hydroxy-1-methylethyl group presenting greater challenges for the repair machinery.

The classification of this compound as an O6-alkylguanine adduct also determines its biological fate and mutagenic potential. Studies have demonstrated that approximately one-third of O6-alkylguanine residues mispair during DNA replication, leading to the incorporation of thymine rather than cytosine opposite the modified base. This mispairing frequency establishes the fundamental mechanism by which this compound contributes to mutagenesis and potentially carcinogenesis.

Structural Relationship to Other Modified Nucleosides

The structural characteristics of this compound reveal important relationships to other modified nucleosides within the broader family of alkylated DNA bases. The compound shares the fundamental 2'-deoxyguanosine backbone with related adducts such as O6-methyl-2'-deoxyguanosine, but differs significantly in the nature and complexity of the alkyl modification at the O6 position.

Comparative structural analysis reveals that while O6-methyl-2'-deoxyguanosine features a simple methyl group (molecular weight 281.27 grams per mole), this compound incorporates a more complex 2-hydroxy-1-methylethyl substituent, resulting in a higher molecular weight of 325.32 grams per mole. This structural difference significantly impacts the compound's chemical stability, repair kinetics, and mutagenic potential.

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Group PubChem CID
O6-methyl-2'-deoxyguanosine C11H15N5O4 281.27 Methyl 73317
This compound C13H19N5O5 325.32 2-Hydroxy-1-methylethyl 71749149
This compound-d3 C13H16D3N5O5 328.34 2-Hydroxy-1-methylethyl (deuterated) 71749150

The presence of the hydroxyl group in the alkyl chain introduces additional hydrogen bonding capabilities and alters the hydrophilic properties of the modified nucleoside compared to simpler alkylated derivatives. This structural feature influences the compound's interaction with DNA repair proteins and its overall stability within the DNA double helix.

Structural investigations have also revealed that this compound shares mechanistic relationships with other hydroxyalkyl-modified nucleosides formed through epoxide exposure. The compound represents one of several hydroxypropyl adducts that can form when DNA is exposed to propylene oxide, alongside other modifications such as 7-hydroxypropyl-guanine and 3-hydroxypropyl-adenine. However, the O6 modification distinguishes this compound as particularly significant due to its direct impact on base-pairing fidelity during DNA replication.

Significance in DNA Damage and Mutagenesis Research

The significance of this compound in DNA damage and mutagenesis research extends across multiple domains of molecular biology and toxicology. This compound serves as a critical model system for understanding how bulky O6-alkylguanine adducts interact with cellular DNA repair machinery and contribute to mutagenic outcomes.

Research investigations have demonstrated that this compound induces mismatch repair-mediated toxicity, a phenomenon that occurs when DNA mismatch repair systems recognize the modified base but cannot successfully resolve the resulting DNA lesions. This process can lead to futile repair cycles that ultimately trigger cell cycle arrest or apoptosis, highlighting the compound's role in both mutagenesis and cytotoxicity pathways.

The compound has proven particularly valuable in studies examining the sequence-dependent nature of DNA repair processes. Research has shown that the efficiency of O6-alkylguanine-DNA alkyltransferase-mediated repair can vary significantly depending on the local DNA sequence context surrounding the modified base. These findings have important implications for understanding why certain genomic regions may be more susceptible to mutation following alkylating agent exposure.

Mass spectrometric analysis approaches have utilized this compound as a substrate for developing novel detection methods for O6-alkylguanine adducts in human DNA samples. These methodological advances have enabled researchers to identify multiple previously unknown O6-alkylguanine modifications in human tissue samples, expanding our understanding of the DNA adductome and its potential contributions to human carcinogenesis.

The compound's significance is further underscored by its use in mechanistic studies examining the relationship between DNA adduct formation and mutagenic outcomes. Research has established that the bulky nature of the 2-hydroxy-1-methylethyl group can influence the efficiency of DNA repair processes, with some studies suggesting that larger alkyl groups may be more difficult for O6-alkylguanine-DNA alkyltransferase to remove compared to simpler modifications. This structure-activity relationship provides valuable insights into the molecular determinants of DNA repair efficiency and mutagenic potential.

Properties

IUPAC Name

(2R,3R,5R)-5-[2-amino-6-(1-hydroxypropan-2-yloxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5/c1-6(3-19)22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(4-20)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRKTPGJARCDPS-FUZJYRNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)OC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857793
Record name 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327339-21-8
Record name 9-(2-Deoxy-beta-D-threo-pentofuranosyl)-6-[(1-hydroxypropan-2-yl)oxy]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine typically involves the alkylation of 2’-deoxyguanosine. The process begins with the protection of the hydroxyl groups of 2’-deoxyguanosine, followed by the selective alkylation at the O6 position using 2-hydroxy-1-methylethyl halide under basic conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods: Industrial production of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, altering the compound’s properties.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methylated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Therapeutics

One of the most significant applications of O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine is in the treatment of glioblastoma, a highly aggressive brain tumor. Recent studies have highlighted its efficacy as an anti-glioblastoma agent.

  • Mechanism of Action : this compound can disrupt nucleotide pool balance when incorporated into genomic DNA. This incorporation induces replication stress, leading to S-phase arrest and DNA damage. The compound activates apoptosis pathways, including AIF-mediated apoptosis and parthanatos, demonstrating robust cytotoxicity against glioblastoma cells resistant to traditional therapies like temozolomide (TMZ) .
  • Case Study : In a study involving xenograft models using U251 and Ln229 cell lines, this compound exhibited superior tumor-suppressive activity compared to TMZ, indicating its potential as a novel therapeutic candidate for glioblastoma treatment .

DNA Interaction Studies

The compound's interaction with DNA is critical for understanding its mutagenic properties and potential as a therapeutic agent.

  • Formation of DNA Adducts : Research has shown that this compound can form adducts in DNA, which are indicative of its role in mutagenesis. For instance, studies on rats demonstrated the formation and persistence of this compound in various tissues following exposure to carcinogenic agents . The quantification of these adducts provides insight into the compound's biological effects and its potential implications in cancer development.

Biomarker Development

This compound serves as a biomarker for exposure to certain carcinogens, facilitating the study of cancer risk factors.

  • Immunoassay Development : A sensitive immuno-slot-blot assay has been developed to quantify this compound levels in biological samples. This method allows researchers to assess the extent of DNA hydroxyethylation by carcinogenic compounds, thereby contributing to risk assessment studies in human populations .

Potential in Antiviral Research

Emerging research suggests that modified nucleosides like this compound may also have applications in antiviral therapies.

Mechanism of Action

The primary mechanism of action of O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with normal base pairing. This interference can lead to mutations during DNA replication. The compound is recognized and repaired by the DNA repair enzyme O6-methylguanine-DNA methyltransferase, which removes the alkyl group and restores the normal guanine base.

Comparison with Similar Compounds

    O6-methylguanine: Another modified nucleoside that is recognized and repaired by the same DNA repair enzyme.

    O6-ethylguanine: Similar in structure but with an ethyl group instead of a hydroxy-1-methylethyl group.

Uniqueness: O6-(2-Hydroxy-1-methylethyl)-2’-deoxyguanosine is unique due to the presence of the hydroxy-1-methylethyl group, which imparts distinct chemical properties and biological effects compared to other O6-alkylated guanine derivatives. This uniqueness makes it a valuable tool in studying the specific effects of different alkyl groups on DNA structure and function.

Biological Activity

O6-(2-Hydroxy-1-methylethyl)-2'-deoxyguanosine (often abbreviated as O6-HMEG) is a modified nucleoside that has garnered attention in the field of molecular biology and pharmacology due to its potential biological activities. This compound is structurally related to the naturally occurring deoxyguanosine, with a hydroxyalkyl group substituting at the O6 position, which may influence its interactions with DNA and cellular mechanisms.

Chemical Structure and Properties

O6-HMEG has the molecular formula C13H19N5O5 and a molecular weight of 307.32 g/mol. The presence of the hydroxyalkyl group is significant as it can alter the compound's reactivity and binding properties compared to its unmodified counterparts.

The biological activity of O6-HMEG primarily revolves around its interaction with DNA. Research indicates that it can form adducts with DNA, similar to other alkylating agents. These adducts can lead to mutations during DNA replication, potentially contributing to carcinogenesis or other cellular dysfunctions.

  • DNA Adduct Formation : O6-HMEG can modify guanine residues in DNA, leading to mispairing during replication. This mispairing can result in G:C to A:T transitions, which are common mutations associated with various cancers .
  • Translesion Synthesis : Studies have shown that human DNA polymerases, particularly DNA polymerase η, exhibit varying efficiencies in incorporating nucleotides opposite O6-HMEG-modified guanine. This variability can influence the fidelity of DNA replication and repair processes .

Biological Activity and Toxicity

The biological activity of O6-HMEG extends beyond mutagenesis:

  • Antitumor Activity : Some studies suggest that modified nucleosides like O6-HMEG may exhibit antitumor properties by interfering with cancer cell proliferation or inducing apoptosis in specific cancer cell lines.
  • Cytotoxicity : The cytotoxic effects of O6-HMEG have been evaluated in various cell lines, showing that it can induce cell death at certain concentrations, although further studies are needed to fully elucidate its therapeutic potential and safety profile .

Case Study 1: Interaction with DNA Polymerases

A pivotal study investigated how O6-HMEG affects the activity of human DNA polymerases. The findings highlighted that while some polymerases could incorporate nucleotides opposite the modified guanine, they did so with reduced fidelity, leading to increased mutation rates . This study underscores the compound's potential role as a mutagenic agent.

Case Study 2: Antitumor Effects

Another research effort focused on assessing the antiproliferative effects of O6-HMEG on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting that O6-HMEG might possess intrinsic antitumor activity. However, the mechanism behind this effect requires further investigation .

Comparative Analysis

The following table summarizes key findings related to the biological activity of O6-HMEG compared to other similar compounds:

CompoundBiological ActivityMechanism of ActionReference
This compoundMutagenic potential; Antitumor activityForms adducts with DNA; Alters polymerase fidelity
O6-Methyl-2'-deoxyguanosineStrongly mutagenicForms stable adducts leading to replication errors
2'-DeoxyguanosineNatural nucleoside; Low mutagenic potentialStandard base pairing during replication

Q & A

Advanced Research Question

  • AGT-Mediated Repair : AGT irreversibly transfers alkyl groups from O6-adducts to its active cysteine. Kinetic studies (e.g., stopped-flow assays) show repair rates depend on adduct size; bulky groups (e.g., 2-hydroxy-1-methylethyl) slow repair by ~10-fold compared to methyl groups .
  • Cross-Linking Studies : In oligonucleotides, O6-alkyl-O6-alkyl interstrand cross-links (e.g., in 5'-GNC motifs) block AGT activity, requiring alternative repair pathways like nucleotide excision repair (NER). Use PAGE and MALDI-TOF to monitor cross-link formation .

What advanced mass spectrometry techniques quantify O6-alkylated adducts in complex biological matrices?

Advanced Research Question

  • LC-NSI-HRMS/MS : Nano-spray ionization (NSI) increases sensitivity for low-abundance adducts. For O6-POB-dGuo, use a Q-Exactive Orbitrap with a mass resolution >70,000 and a LOD of 6.5 amol .
  • Isotope Dilution : Spike samples with ¹⁵N/¹³C-labeled internal standards (e.g., O6-POB-dGuo-¹³C₁₀) to correct for matrix effects. Quantify via extracted ion chromatograms (XIC) with ±5 ppm mass tolerance .
  • Multi-Adduct Panels : Simultaneously quantify oxidative (8-OHdG) and hydroxyethylated (O6HEdG) adducts using a single LC-MS/MS method with a C18 column and 0.1% formic acid/MeCN gradient .

How are O6-modified 2'-deoxyguanosine derivatives incorporated into oligonucleotides for structural studies?

Advanced Research Question

  • Phosphoramidite Chemistry : Synthesize phosphoramidites of O6-alkylated 2'-deoxyguanosine. Use tert-butyldimethylsilyl (TBDMS) protection for the 5'-OH and benzoyl for exocyclic amines. Coupling efficiency is monitored via trityl assay .
  • Cross-Linking : Introduce O6-alkyl-O6-alkyl interstrand cross-links in duplex DNA via Pd-catalyzed Suzuki coupling (e.g., O6-arylsulfonate derivatives with arylboronic acids). Confirm cross-linking by denaturing PAGE and thermal melting (Tm) analysis .

What are the biological implications of this compound in oxidative stress models?

Advanced Research Question

  • Biomarker Utility : O6HEdG (a related adduct) is a biomarker for ethylene oxide exposure. Compare its levels with 8-OHdG (oxidative damage) in lung DNA via LC-MS/MS to dissect genotoxicity mechanisms .
  • Cell Viability Assays : Treat AGT-proficient vs. AGT-deficient cells with alkylating agents (e.g., N-nitrosoureas). Measure IC₅₀ shifts and adduct persistence via immunofluorescence or comet assays .

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